N-{5-[(4-Bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide N-{5-[(4-Bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide
Brand Name: Vulcanchem
CAS No.: 392302-56-6
VCID: VC0490737
InChI: InChI=1S/C12H12BrN3OS2/c1-2-10(17)14-11-15-16-12(19-11)18-7-8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H,14,15,17)
SMILES: CCC(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)Br
Molecular Formula: C12H12BrN3OS2
Molecular Weight: 358.3g/mol

N-{5-[(4-Bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide

CAS No.: 392302-56-6

Main Products

VCID: VC0490737

Molecular Formula: C12H12BrN3OS2

Molecular Weight: 358.3g/mol

N-{5-[(4-Bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide - 392302-56-6

CAS No. 392302-56-6
Product Name N-{5-[(4-Bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide
Molecular Formula C12H12BrN3OS2
Molecular Weight 358.3g/mol
IUPAC Name N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide
Standard InChI InChI=1S/C12H12BrN3OS2/c1-2-10(17)14-11-15-16-12(19-11)18-7-8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H,14,15,17)
Standard InChIKey HUTOZYJJRUASRB-UHFFFAOYSA-N
SMILES CCC(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)Br
Canonical SMILES CCC(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)Br
PubChem Compound 980228
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator